molecular formula C13H12O4S B2980709 HSP27 inhibitor J2

HSP27 inhibitor J2

カタログ番号: B2980709
分子量: 264.30 g/mol
InChIキー: VDCWAGBPDCXRDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HSP27 inhibitor J2 is a small molecule inhibitor targeting heat shock protein 27 (HSP27), a chaperone protein involved in cellular stress responses. HSP27 is overexpressed in various cancers and is associated with tumor progression, metastasis, and resistance to chemotherapy. By inhibiting HSP27, J2 aims to enhance the effectiveness of cancer treatments and reduce tumor growth .

作用機序

Target of Action

The primary target of the Heat Shock Protein 27 Inhibitor J2 is the Heat Shock Protein 27 (HSP27) . HSP27 is a small chaperone protein that is overexpressed in a variety of cellular stress states . It plays a crucial role in regulating proteostasis and protecting cells from multiple sources of stress injury by stabilizing protein conformation and promoting the refolding of misfolded proteins .

Mode of Action

The Heat Shock Protein 27 Inhibitor J2 interacts with its target, HSP27, by significantly inducing abnormal HSP27 dimer formation and inhibiting the production of HSP27 giant polymers . This results in the inhibition of the chaperone function of HSP27 and a reduction in its cell protection function . Furthermore, it has been indicated that J2 selectively binds to the phosphorylation site of HSP27 and inhibits the phosphorylation process of HSP27 .

Biochemical Pathways

The action of the Heat Shock Protein 27 Inhibitor J2 affects several biochemical pathways. In the presence of stress stimuli such as heat shock, cytokines, hypoxia, thrombin, 5-hydroxytryptamine, angiotensin II, vasopressin, and endothelin, HSP27 is rapidly phosphorylated . This leads to conformational changes and depolymerization, associated with signaling processes involving oxidative stress, inflammatory responses, apoptosis, and fibrosis .

Result of Action

The result of the action of the Heat Shock Protein 27 Inhibitor J2 is a significant enhancement of the anti-proliferative activity of 17-AAG and an increase in the sensitivity of lung cancer cells to growth inhibition induced by cisplatin . By inhibiting the chaperone function of HSP27 and reducing its cell protection function, the compound can potentially inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of the Heat Shock Protein 27 Inhibitor J2 can be influenced by various environmental factors. For instance, the overexpression of HSP27 is triggered by several cellular stressors, including heat shock, environmental stress, and pathophysiological stress . Therefore, these factors could potentially influence the action and efficacy of the inhibitor.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of HSP27 inhibitor J2 involves the creation of a chromenone structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for large-scale synthesis, ensuring consistent quality, and implementing purification processes to isolate the final product. Techniques such as crystallization, chromatography, and recrystallization may be employed to achieve the desired purity .

化学反応の分析

Types of Reactions: HSP27 inhibitor J2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced .

科学的研究の応用

The HSP27 inhibitor J2, a synthetic chromone compound, has garnered attention for its potential applications, particularly in cancer therapy and managing radiation-induced inflammation . J2 functions by promoting crosslinking within HSP27, leading to the formation of altered dimers and inhibiting HSP27 oligomerization without cytotoxicity .

Cancer Therapy

  • Ovarian Cancer: J2 has demonstrated the ability to decrease the proliferation of human ovarian cancer cell lines (SKOV3 and OVCAR-3) in a dose-dependent manner . It selectively binds to the phosphorylation site of HSP27, inhibiting its phosphorylation process . J2 also increases the expression of apoptotic genes while decreasing the expression of anti-apoptotic genes, increasing Cas-3 activity in SKOV3 and OVCAR-3 cells .
  • Non-Small Cell Lung Cancer (NSCLC): Studies suggest that inhibiting HSP27 expression could be a strategy for cancer therapy . J2 can induce abnormal cross-linked HSP27 dimers, overcoming resistance to anticancer drugs in HSP27-overexpressing cancer cells . Researchers have also found that combining chemotherapy with J2 can overcome resistance to anticancer drugs in HSP27-overexpressing cancer cells .
  • Lung Cancer Stem Cells: HSP27 inhibition has demonstrated decreased survival of lung cancer stem cells that are otherwise resistant to chemotherapy .

Radiation-Induced Lung Inflammation

J2 has shown a protective effect against radiation-induced lung inflammation in an acute lung injury mouse model . J2 treatment significantly inhibited immune cell infiltration in lung tissue and reversed radiation-induced respiratory distress . Studies have shown that J2 treatment downregulated increased ROS production and oxidative stress after irradiation, demonstrating its antioxidant properties .

Pulmonary Fibrosis

Functional inhibition of HSP27 using J2 has been found to ameliorate pulmonary fibrosis .

Preclinical Studies

Study FocusCell Lines/ModelsKey Findings
Ovarian CancerSKOV3 and OVCAR-3 cellsDecreased cell proliferation, increased apoptotic gene expression, decreased anti-apoptotic gene expression, increased Cas-3 activity
Radiation-Induced Lung InflammationAcute lung injury mouse modelInhibited immune cell infiltration, reversed respiratory distress, downregulated ROS production and oxidative stress
Non-Small Cell Lung CancerNSCLC cell linesInduced abnormal cross-linked HSP27 dimers, overcame resistance to anticancer drugs
Lung Cancer Stem CellsLung cancer stem cellsDecreased survival of chemotherapy-resistant cells
Pulmonary FibrosisIn vitro and in vivo modelsAmeliorated pulmonary fibrosis
Mechanical stress in ovarian cancerSKOV-3 and SKOV-3.tr cellsDecreased HSP27 expression

Limitations

  • Poor solubility and in vivo circulation time have been identified as limitations of J2 . To address these issues, researchers have developed compounds like NA49, a chromenone derivative with better drug-like properties .
  • While J2 has shown promising results in preclinical studies, further research is needed to fully understand its potential and limitations .

類似化合物との比較

HSP27 inhibitor J2 is unique in its ability to effectively inhibit HSP27 dimerization and phosphorylation. Similar compounds include:

Compared to these compounds, J2 has shown superior efficacy in sensitizing cancer cells to chemotherapy and radiation, making it a promising candidate for further development in cancer therapy .

生物活性

HSP27 inhibitor J2 is a synthetic chromone compound that has garnered attention for its potential as an anti-cancer agent. This article explores the biological activity of J2, focusing on its mechanism of action, effects on various cancer cell lines, and its pharmacological properties.

Overview of HSP27 and Its Role in Cancer

Heat shock protein 27 (HSP27) is a member of the heat shock protein family, functioning primarily as a molecular chaperone. It plays a critical role in cellular stress responses, promoting cell survival under adverse conditions. However, overexpression of HSP27 is frequently associated with tumor progression and resistance to chemotherapy, making it a significant target for cancer therapy .

Inhibition of HSP27 Activity:
J2 inhibits HSP27 by inducing abnormal dimer formation and preventing the formation of larger oligomers. This disruption diminishes HSP27's chaperone functions, leading to increased apoptosis in cancer cells .

Molecular Interaction:
Molecular docking studies reveal that J2 selectively binds to the phosphorylation site of HSP27, inhibiting its phosphorylation and subsequent protective functions against apoptosis .

Apoptotic Effects

J2 has been shown to induce apoptosis in various cancer cell lines, particularly ovarian cancer cells (SKOV3 and OVCAR-3). The compound decreased cell proliferation in a dose-dependent manner, with IC50 values of 17.34 µM and 12.63 µM for SKOV3 and OVCAR-3 cells, respectively .

Gene Expression Analysis:
RT-PCR analysis indicated that J2 treatment resulted in increased expression of pro-apoptotic markers (e.g., Bax, p53) while decreasing anti-apoptotic markers (e.g., Bcl-2, Bcl-xL) . Additionally, J2 significantly enhanced caspase-3 activity, further confirming its role as an apoptotic inducer.

Sensitization to Chemotherapy

J2 has demonstrated the ability to sensitize cancer cells to traditional chemotherapy agents. In lung cancer models, J2 enhanced the antiproliferative effects of cisplatin and 17-AAG, indicating its potential as an adjunct therapy in combination treatments .

Pharmacokinetics and Toxicity

Cytotoxicity Assessment:
The cytotoxic profile of J2 was evaluated using various assays. While it exhibited cytotoxic effects at higher concentrations (IC50 values ranging from 23.87 µM to 99.27 µM depending on the cell line), it was generally considered non-toxic at therapeutic doses .

Metabolic Stability:
Pharmacokinetic studies indicate that J2 is rapidly eliminated from the body with a short half-life compared to other HSP27 inhibitors. This rapid clearance may limit its effectiveness unless administered in combination therapies .

Case Studies and Research Findings

Several studies have highlighted the efficacy of J2:

  • Ovarian Cancer Study: A study demonstrated that J2 significantly inhibited cell proliferation and induced apoptosis in SKOV3 and OVCAR-3 ovarian cancer cells through modulation of apoptotic markers .
  • Lung Cancer Sensitization: Research showed that J2 sensitized lung cancer cells to cisplatin-induced apoptosis, enhancing the overall efficacy of chemotherapy treatments .
  • Radioprotection: In models of radiation-induced lung injury, J2 exhibited anti-inflammatory properties by reducing oxidative stress and immune cell infiltration in lung tissues .

Summary Table of Key Findings

Parameter Findings
Mechanism Inhibits HSP27 dimerization and oligomerization
IC50 Values SKOV3: 17.34 µM; OVCAR-3: 12.63 µM
Apoptotic Markers Increased Bax, p53; Decreased Bcl-2, Bcl-xL
Caspase-3 Activity Increase 5.52-fold (SKOV3), 4.12-fold (OVCAR-3)
Chemotherapy Sensitization Enhanced effects with cisplatin and 17-AAG
Toxicity Profile Generally non-toxic at therapeutic doses

特性

IUPAC Name

5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCWAGBPDCXRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。